An In-Depth Technical Guide to 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline: A Key Intermediate in Modern Drug Discovery
For Research, Scientific, and Drug Development Professionals
Abstract
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline, identified by CAS Number 1155270-71-5 , is a pivotal heterocyclic intermediate that has garnered significant attention in medicinal chemistry.[1] Its rigid, tricyclic structure incorporating strategically placed halogen atoms makes it a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its critical role as a building block in the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors, and essential safety and handling information.
Core Compound Identification and Properties
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is a structurally complex molecule featuring a fused pyranoquinoline core. The presence of both bromine and chlorine atoms at specific positions (7 and 5, respectively) offers distinct and orthogonal handles for further chemical modification, a highly desirable trait in drug design and development.
Physicochemical Characteristics
A summary of the key physicochemical properties is presented below, compiled from leading chemical suppliers.[1][2]
| Property | Value | Source(s) |
| CAS Number | 1155270-71-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₁H₇BrClNO | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 284.54 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to brown solid | --INVALID-LINK-- |
| Purity | ≥98% (typically assessed by NMR) | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | 7-bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | --INVALID-LINK-- |
| InChI Key | WTMWNZRPJAVCPA-UHFFFAOYSA-N | --INVALID-LINK-- |
Structural Representation
The unique tricyclic structure is fundamental to its utility in creating sterically defined and potent biological agents.
Caption: Chemical structure of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline.
Synthesis and Manufacturing
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most commonly cited pathway involves the cyclization of a functionalized quinolinone precursor.[3]
Synthetic Pathway Overview
The synthetic route originates from the precursor 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one . The transformation to the target molecule involves an intramolecular cyclization and chlorination. This process effectively builds the pyran ring and installs the chloro group at the 5-position.
Caption: Overall synthetic workflow from precursor to the target intermediate.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established chemical transformations for analogous heterocyclic systems. Researchers should optimize conditions based on their specific laboratory setup and scale.
Objective: To synthesize 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline from 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one.
Materials:
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8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one (1.0 eq)
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Phosphorus oxychloride (POCl₃) (5-10 eq, serves as reagent and solvent)
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N,N-Dimethylformamide (DMF) (catalytic amount)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one (1.0 eq).
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Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) followed by a catalytic amount of DMF.
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Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
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Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline as a yellow to brown solid.
Application in Drug Development: A Gateway to PARP Inhibitors
The primary and most significant application of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is its role as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (a concept known as synthetic lethality), particularly in cancers with BRCA1/BRCA2 mutations.[5]
Role in the Synthesis of Talazoparib (Exemplary)
While multiple PARP inhibitors exist, the structure of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is closely related to key fragments used in the synthesis of potent inhibitors like Talazoparib (BMN-673) .[6][7] Talazoparib is an FDA-approved drug for treating patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer.[8]
The bromo- and chloro-substituents on the intermediate serve as crucial reaction sites for introducing the complex side chains that are essential for high-affinity binding to the PARP enzyme. For instance, the bromine at the 7-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl moieties that form the core of the final drug.
Caption: Role of the intermediate in the development pathway of PARP inhibitors.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate. While specific spectral data with peak assignments are not widely published in open literature, supplier-provided Certificates of Analysis confirm that the structure is consistent with standard analytical techniques.[2]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, as well as two triplet-like signals for the diastereotopic methylene protons of the dihydropyran ring.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine and chlorine atoms.
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Purity Analysis: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or by quantitative NMR (qNMR).
Safety, Handling, and Storage
As a halogenated heterocyclic compound intended for research and manufacturing, proper safety protocols must be strictly followed.
Hazard Identification
Based on supplier safety data, the compound is associated with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Signal Word: Warning
Recommended Handling and PPE
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Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors. Ensure engineering controls are adequate to maintain exposure below any occupational limits.
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage Conditions
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Recommended storage temperature is typically between 0-8 °C to ensure long-term stability.[1]
Conclusion
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is more than a mere chemical reagent; it is an enabling building block in the field of oncology drug discovery. Its well-defined structure and dual halogenation provide medicinal chemists with a reliable and versatile platform for synthesizing next-generation PARP inhibitors and other targeted therapies. A thorough understanding of its synthesis, reactivity, and handling is crucial for any research or development program aiming to leverage this potent intermediate to create novel, life-saving therapeutics.
References
- 1. 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | 1155270-71-5 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline synthesis - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. mdpi.com [mdpi.com]
Figure 1. Structure and numbering scheme for 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline.
